

Alexa Fluor 488 azide ditriethylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Alexa fluor 488 azide ditriethylamine
Cat. No.:	B15554476

[Get Quote](#)

Technical Guide: Alexa Fluor™ 488 Azide Ditriethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alexa Fluor™ 488 Azide Ditriethylamine, a key reagent in bioconjugation and cellular analysis. This document outlines its chemical properties, detailed experimental protocols for its application in copper-catalyzed click chemistry, and visual representations of the underlying workflows.

Core Properties and Specifications

Alexa Fluor™ 488 Azide Ditriethylamine is a bright, green-fluorescent dye featuring an azide moiety. This functional group allows for its covalent attachment to alkyne-modified biomolecules through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "Click Chemistry". Its high fluorescence quantum yield, photostability, and pH insensitivity make it an ideal choice for a wide range of applications in fluorescence microscopy, flow cytometry, and high-content screening.

Quantitative Data Summary

Property	Value	Reference(s)
CAS Number	1006592-64-8	[1][2]
Molecular Weight	861.04 g/mol	N/A
Synonyms	Alexa Fluor™ 488 5- Carboxamido-(6- Azidohexanyl), Bis(Triethylammonium Salt)	N/A
Appearance	Solid, Orange to reddish-brown	N/A
Solubility	DMSO, DMF	N/A
Excitation Maximum	~495 nm	[3]
Emission Maximum	~519 nm	[3]
Reactive Moiety	Azide	N/A
Chemical Reactivity	Alkyne (via CuAAC)	N/A

Experimental Protocols

The primary application of Alexa Fluor™ 488 Azide is the fluorescent labeling of alkyne-containing biomolecules. The following protocols provide detailed methodologies for labeling proteins and cells.

Protocol 1: General Protein Labeling via Click Chemistry

This protocol outlines the steps for labeling a purified protein that has been modified to contain an alkyne group.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- Alexa Fluor™ 488 Azide Dtriethylamine

- Anhydrous DMSO
- Copper(II) sulfate (CuSO₄)
- Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
- Reducing agent (e.g., Sodium Ascorbate or TCEP)
- Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Alexa Fluor™ 488 Azide in anhydrous DMSO (e.g., 10 mM).
 - Prepare a stock solution of CuSO₄ in deionized water (e.g., 20 mM).
 - Prepare a stock solution of the copper-stabilizing ligand in deionized water or DMSO (e.g., 100 mM).
 - Freshly prepare a stock solution of the reducing agent in deionized water (e.g., 300 mM).
- Labeling Reaction:
 - In a microcentrifuge tube, combine the alkyne-modified protein with the Alexa Fluor™ 488 Azide stock solution. The molar ratio of dye to protein should be optimized, but a starting point of 2:1 to 10:1 is recommended.
 - Add the copper-stabilizing ligand to the reaction mixture.
 - Add the CuSO₄ solution to the mixture.
 - Initiate the click reaction by adding the freshly prepared reducing agent.
 - Vortex the mixture briefly and incubate at room temperature for 30-60 minutes, protected from light.
- Purification:

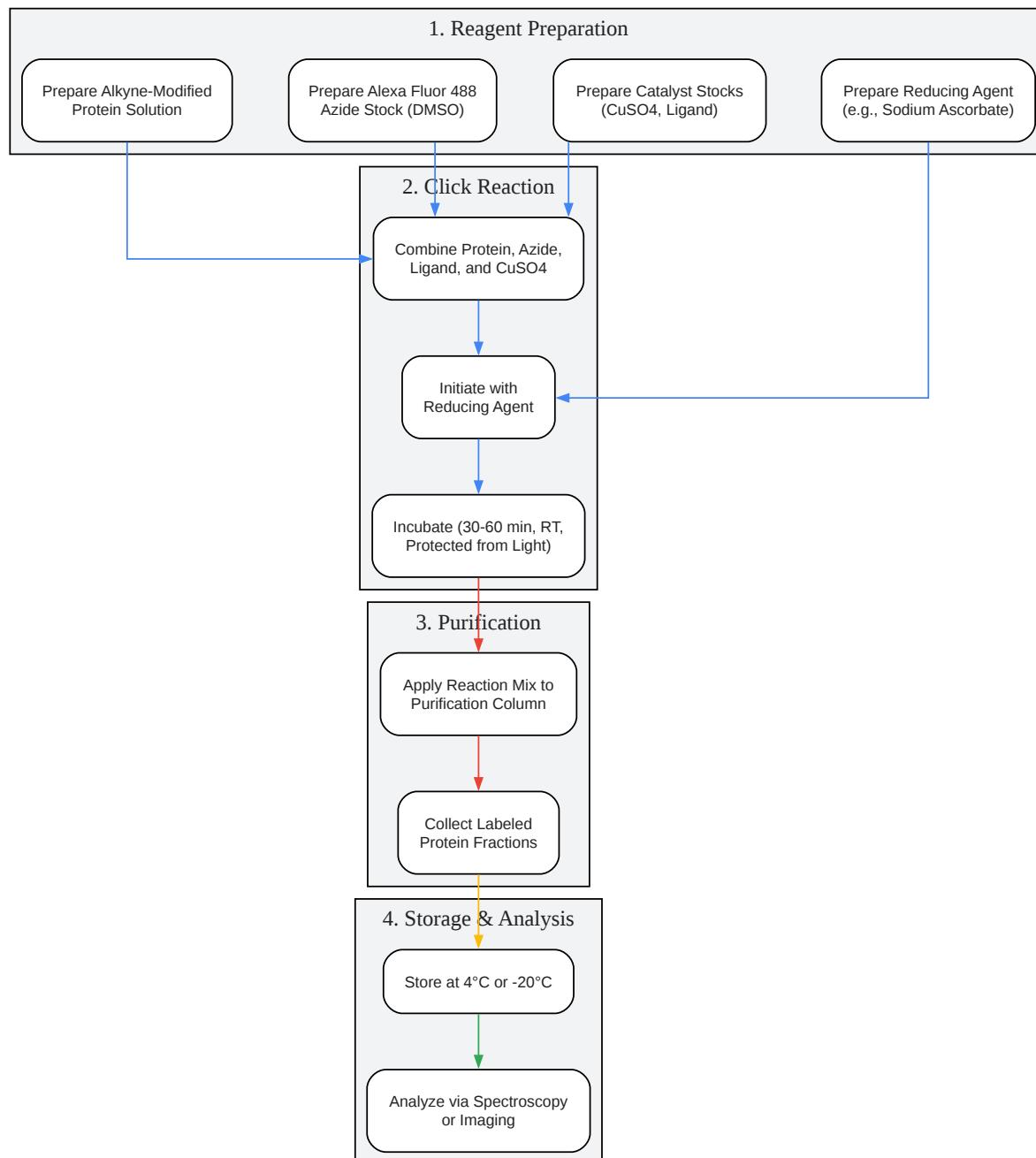
- Remove the unreacted dye and other small molecules by passing the reaction mixture through a purification column.
- Collect the fractions containing the labeled protein.
- Storage:
 - Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a stabilizing protein like BSA may be beneficial.

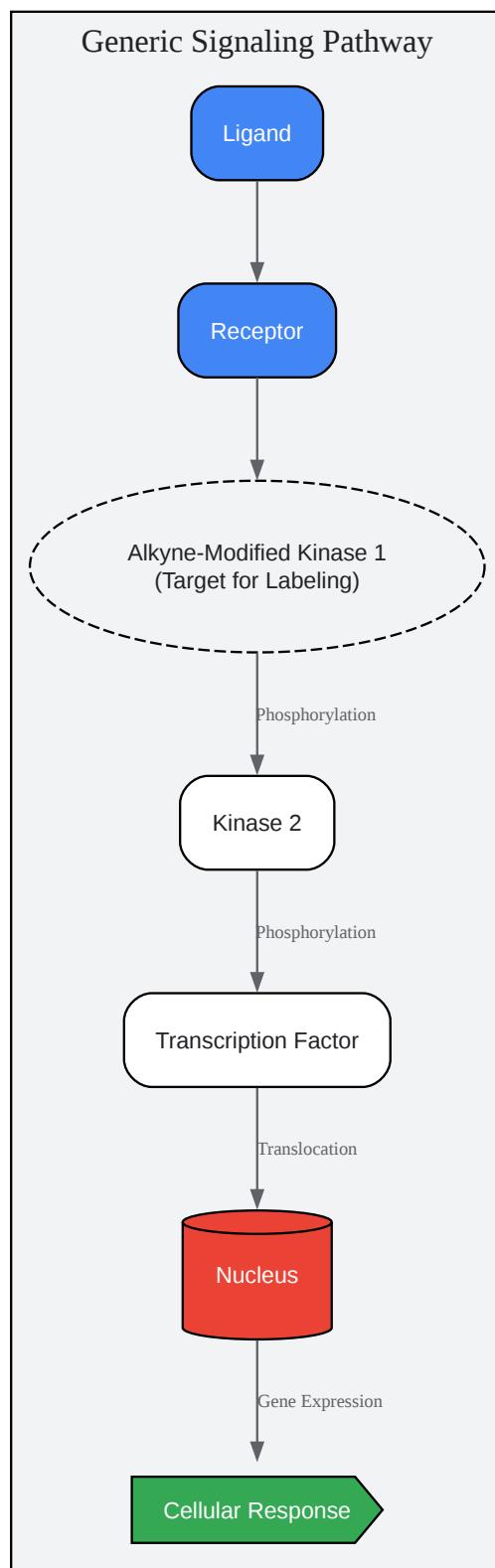
Protocol 2: Labeling of Nascent Proteins in Cultured Cells (Click-iT® Assay)

This protocol is adapted from the Thermo Fisher Scientific Click-iT® Plus OPP Alexa Fluor® 488 Protein Synthesis Assay Kit and allows for the detection of newly synthesized proteins in cells.[\[4\]](#)

Materials:

- Cultured cells
- O-propargyl-puromycin (OPP) - an alkyne analog of puromycin
- Complete cell culture medium
- PBS (Phosphate-Buffered Saline)
- Fixative solution (e.g., 3.7% formaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
- Click-iT® Reaction Cocktail (containing Alexa Fluor® 488 picolyl azide, copper protectant, and reaction buffer)
- Nuclear stain (e.g., DAPI)


Procedure:


- Metabolic Labeling:
 - Incubate cultured cells with OPP in complete medium for a desired period to allow for its incorporation into nascent proteins. The optimal concentration of OPP should be determined experimentally.[\[4\]](#)
- Fixation and Permeabilization:
 - Wash the cells with PBS.
 - Fix the cells with the fixative solution for 15 minutes at room temperature.[\[4\]](#)
 - Wash the cells twice with PBS.
 - Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.[\[4\]](#)
- Click Reaction:
 - Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
 - Wash the cells with PBS.
 - Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[\[4\]](#)
- Washing and Staining:
 - Wash the cells with the provided wash buffer.
 - If desired, counterstain the nuclei with a suitable nuclear stain.
- Imaging:
 - Image the cells using a fluorescence microscope with the appropriate filter sets for Alexa Fluor® 488 and the nuclear stain.

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling an alkyne-modified protein with Alexa Fluor™ 488 Azide using a copper-catalyzed click reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click-iT ® Plus OPP Alexa Fluor ® Protein Synthesis Assay in Embryonic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alexa Fluor 488 azide ditriethylamine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554476#alex-fluor-488-azide-ditriethylamine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com